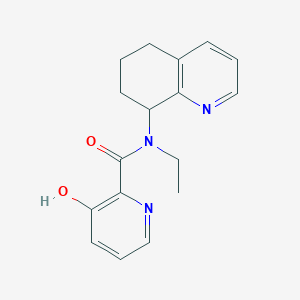![molecular formula C17H32N2O2 B7631572 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631572.png)
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its unique chemical structure and potential applications in various fields of study. In
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea is not fully understood. However, it has been suggested that the compound works by inhibiting the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, the compound has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea in lab experiments is its potential use as an anti-inflammatory agent and in the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its complex synthesis method.
Future Directions
There are several future directions for the study of 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea. One potential direction is to further explore the mechanism of action of the compound to better understand how it works. Additionally, future research could focus on the potential use of the compound in the treatment of other diseases, such as autoimmune disorders. Finally, future research could focus on developing new and more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea is a complex process that involves several steps. The first step involves the synthesis of 3-hydroxycyclobutylmethylamine, which is then reacted with 4-cyclohexylbutan-2-one to form the intermediate compound. The intermediate compound is then reacted with methyl isocyanate to form the final product.
Scientific Research Applications
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea has potential applications in various fields of scientific research. The compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(4-cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-13(8-9-14-6-4-3-5-7-14)18-17(21)19(2)12-15-10-16(20)11-15/h13-16,20H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOHMVWIQWSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)NC(=O)N(C)CC2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)

![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7631566.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)
![3-(3-Ethoxyspiro[3.5]nonan-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631577.png)
![2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7631580.png)
![2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7631585.png)
![N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide](/img/structure/B7631592.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea](/img/structure/B7631609.png)
![[2-(3-methylthiophen-2-yl)cyclopropyl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7631616.png)
![4-[(2-Methylthiomorpholin-4-yl)methyl]phenol](/img/structure/B7631617.png)